Caffeine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water is increased by alkali benzoates, cinnamates, citrates or salicylates

In water, 2.16X10+4 mg/L at 25 °C

1 gm dissolves in 46 mL water, 5.5 mL water at 80 °C, 1.5 mL boiling water, 66 mL alcohol, 22 mL alcohol at 60 °C, 50 mL acetone, 5.5 mL chloroform, 530 mL ether, 100 mL benzene, 22 mL boiling benzene.

Soluble in pyridine

Freely soluble in pyrrole; slightly soluble in petroleum ether; freely soluble in tetrahydrofuran containing about 4% water

21.6 mg/mL at 25 °C

Solubility in water, g/100ml: 2.17

Synonyms

Canonical SMILES

Caffeine is a naturally occurring alkaloid found in various plants, including coffee beans, tea leaves, cocoa beans, and guarana berries []. It is the most widely consumed psychoactive drug globally, with coffee being the primary source []. Due to its stimulating effects on the central nervous system, caffeine has become a subject of extensive scientific research, investigating its impact on cognitive function, physical performance, and health outcomes.

Cognitive Function

One of the most well-documented effects of caffeine is its ability to enhance alertness and cognitive function. Studies have shown that caffeine can improve reaction time, vigilance, memory, and attention []. The mechanism behind this is thought to be related to caffeine's ability to block adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes sleepiness, and by blocking these receptors, caffeine prevents the onset of drowsiness and allows for increased neuronal activity [].

Physical Performance

Caffeine has also been shown to improve physical performance. Research suggests that caffeine can enhance muscle strength and endurance, particularly during prolonged exercise []. It is believed to work by increasing the release of fatty acids from fat stores, which the body can then use as fuel during exercise []. Additionally, caffeine may improve muscle contractions and reduce the perception of fatigue [].

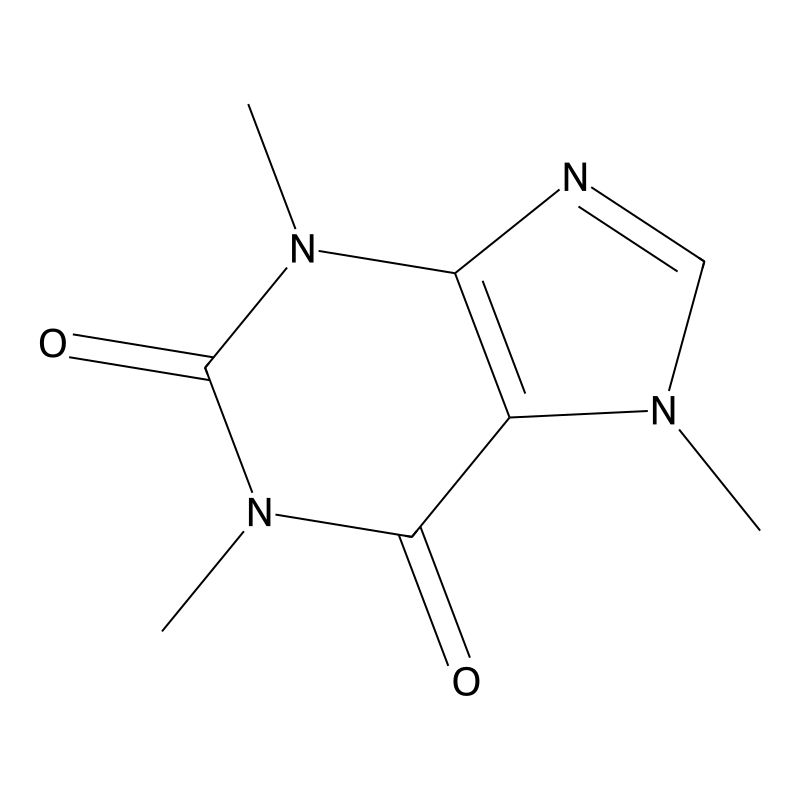

Caffeine, scientifically known as 1,3,7-trimethylxanthine, is a natural stimulant that primarily affects the central nervous system. It is a purine alkaloid with the molecular formula and is commonly found in coffee beans, tea leaves, cocoa beans, and various soft drinks. Caffeine is an odorless, white crystalline compound with a bitter taste and a melting point of approximately 235-238 °C. Its structure features a xanthine core with three methyl groups attached at positions 1, 3, and 7, which distinguishes it from other similar compounds .

Caffeine's primary mechanism of action involves its antagonism of adenosine receptors in the brain. Adenosine, a neuromodulator, promotes sleepiness and inhibits neuronal activity. Caffeine, structurally similar to adenosine, binds to adenosine A1 and A2A receptors, blocking adenosine's effects and leading to increased alertness and neuronal firing.

Additionally, caffeine can elevate dopamine and glutamate levels in the brain, further contributing to its stimulating effects.

- Anxiety and insomnia

- Headaches

- Gastrointestinal upset

- Increased heart rate and blood pressure

Caffeine undergoes several metabolic reactions in the human body, primarily in the liver. The cytochrome P450 enzyme system, particularly the CYP1A2 isozyme, catalyzes around 90% of caffeine's metabolic processes. The main metabolic pathway involves oxidative N-demethylation, leading to three primary metabolites:

- Paraxanthine (84%): Increases lipolysis.

- Theobromine (12%): Acts as a vasodilator.

- Theophylline (4%): Relaxes bronchial smooth muscles .

These metabolites can further decompose into urates and other derivatives but do not yield reactive intermediates that could cause toxicity .

Caffeine's biological activity is primarily due to its role as an adenosine receptor antagonist. By blocking adenosine receptors in the brain, caffeine reduces feelings of fatigue and increases alertness. This action elevates cyclic adenosine monophosphate levels and enhances calcium release from intracellular stores. Additionally, caffeine stimulates neuronal firing and can lead to increased heart rate and blood pressure .

The effects of caffeine can vary widely among individuals due to genetic differences in metabolism and sensitivity .

Caffeine can be synthesized both naturally and artificially. Key synthetic methods include:

- From Theobromine: Methyl iodide reacts with theobromine in the presence of sodium methoxide.

- From Uric Acid: Uric acid is treated with methyl iodide under alkaline conditions to yield 1,3,7-trimethyluric acid, which can be further processed to produce caffeine.

- From Dimethylurea and Malonic Acid: This method involves multiple steps to create caffeine from simpler precursors .

Natural extraction methods involve decaffeination processes that remove caffeine from coffee beans or tea leaves.

Caffeine has a wide range of applications:

- Beverages: It is a key ingredient in coffee, tea, energy drinks, and soft drinks.

- Pharmaceuticals: Caffeine is used in some medications for its stimulant properties and as a pain reliever.

- Dietary Supplements: It is marketed for enhancing physical performance and cognitive function .

Caffeine interacts with various biological systems and compounds:

- Adenosine Receptors: Its primary mechanism involves antagonism at adenosine receptors.

- Calcium Channels: Caffeine acts as an activator of ryanodine receptors involved in calcium release.

- Drug Interactions: Caffeine can influence the metabolism of other drugs by affecting liver enzymes like CYP1A2 .

Studies have shown that caffeine can enhance the effects of certain analgesics when combined.

Caffeine shares structural similarities with several other compounds known for their stimulant properties. Here are some notable comparisons:

| Compound | Molecular Formula | Key Effects | Unique Features |

|---|---|---|---|

| Caffeine | CNS stimulant, increases alertness | Most widely consumed stimulant | |

| Theobromine | Mild stimulant, vasodilator | Found in chocolate; less potent | |

| Theophylline | Bronchodilator; used in asthma treatment | More therapeutic than recreational | |

| Paraxanthine | Increases lipolysis | Major metabolite of caffeine |

While these compounds share structural characteristics with caffeine, their unique effects on the body differentiate them significantly. Caffeine's combination of rapid absorption and potent stimulant effects makes it particularly unique among these compounds .

Thermal Stability and Phase Transitions

Caffeine exhibits complex thermal behavior characterized by multiple phase transitions and stability ranges. The thermal properties of caffeine are fundamentally influenced by its hydration state and crystalline form [1] [2] [3] [4].

Table 1: Thermal Stability and Phase Transition Properties of Caffeine

| Property | Value | Reference/Method |

|---|---|---|

| Melting Point (°C) | 234-238 (anhydrous) | DSC, Literature |

| Sublimation Point (°C) | 178 (hydrate) | Reduced pressure |

| Phase Transition Temperature (°C) | 141 (β→α) | DSC |

| Enthalpy of Phase Transition (kJ/mol) | 4.1 | DSC |

| Volume Change at Phase Transition (%) | +1.2 | Dilatometry |

| Dehydration Temperature (°C) | 80 | TGA |

| Enthalpy of Dehydration (kJ/mol) | 7.06 | Calorimetry |

| Quadruple Point Temperature (°C) | 51.5 | Vapor pressure |

Caffeine exists in multiple crystalline forms in the solid state, including a 4/5 hydrate and two anhydrous phases [2]. The hydrated form loses its water of crystallization at approximately 80°C with an enthalpy of dehydration of 7.06 kJ/mol [2] [3] [4]. The thermodynamic stability temperature under its own vapor pressure, known as the quadruple point, occurs at 51.5°C where solid caffeine hydrate, solid anhydrous caffeine in its low-temperature modification, saturated aqueous caffeine solution, and water vapor exist in thermodynamic equilibrium [2].

Anhydrous caffeine undergoes a solid-solid phase transformation at 141°C from the low-temperature β-phase to the high-temperature α-phase [2]. This transformation occurs readily upon heating and is detectable by differential scanning calorimetry with a measured enthalpy of phase transition of 4.1 kJ/mol [2]. The associated volume change is positive at 1.2% [2]. Upon cooling, the back-transformation from α-caffeine to β-caffeine is kinetically restrained, typically requiring weeks or months at room temperature to complete [2].

Monte Carlo simulation studies have revealed that caffeine undergoes an orientational order-disorder transition at 426 K (153°C) and melts at 512 K (239°C) [1]. Below 425 K, the in-plane reorientational motion of molecules is restricted to small angles, while above this temperature, molecules undergo essentially free rotations in the molecular plane [1]. The high-temperature disordered phase exhibits disorder primarily attributable to in-plane orientational motion of the molecules, with the potential energy profile for in-plane reorientational rotation having six wells as a consequence of specific packing of molecules in the crystallographic plane [1].

Solubility Profiles in Polar and Nonpolar Solvents

The solubility behavior of caffeine demonstrates a strong dependence on solvent polarity, following the principle of "like dissolves like" [5] [6] [7]. Caffeine is a partially polar molecule due to its two carbonyl groups and lone pair electrons on nitrogen atoms, which increase the overall polarity of the molecule [6].

Table 2: Solubility Profiles of Caffeine in Various Solvents

| Solvent | Solubility (mg/mL) | Polarity | Partition Coefficient (vs water) |

|---|---|---|---|

| Water (25°C) | 21.7 | Polar | 1.0 |

| Water (80°C) | 180.0 | Polar | 1.0 |

| Water (100°C) | 670.0 | Polar | 1.0 |

| Chloroform | 181.8 | Polar | 10.0 |

| Dichloromethane | ~180 | Polar | ~10 |

| Ethanol | ~15 | Polar | - |

| Methanol | ~20 | Polar | - |

| Acetone | ~50 | Polar | - |

| Ethyl acetate | ~10 | Moderate | - |

| Carbon tetrachloride | ~2 | Nonpolar | 0.55 |

| Diethyl ether | 1.9 | Nonpolar | 0.10 |

| Benzene | 10.0 | Nonpolar | 0.55 |

The solubility of caffeine decreases in the order: chloroform > dichloromethane > acetone > ethyl acetate > water > methanol > ethanol > carbon tetrachloride [5] [7]. Chloroform and dichloromethane demonstrate exceptionally high solubility for caffeine, approximately 10 times higher than in water and other investigated solvents [7]. This high solubility in chlorinated solvents makes them preferred for liquid-liquid extraction of caffeine from aqueous solutions [6] [8] [9].

The temperature dependence of caffeine solubility in water has been extensively studied [10] [11] [12].

Table 3: Temperature-Dependent Solubility of Caffeine in Water

| Temperature (°C) | Solubility (g caffeine/g water) | Solubility (mg/mL) |

|---|---|---|

| 10 | 0.0077 | 7.7 |

| 15 | 0.0100 | 10.0 |

| 20 | 0.0127 | 12.7 |

| 25 | 0.0187 | 18.7 |

| 30 | 0.0260 | 26.0 |

| 35 | 0.0329 | 32.9 |

| 40 | 0.0423 | 42.3 |

| 45 | 0.0541 | 54.1 |

| 50 | 0.0697 | 69.7 |

| 55 | 0.0881 | 88.1 |

| 60 | 0.1109 | 110.9 |

The experimental data demonstrate that caffeine solubility in water increases exponentially with temperature, following the Van't Hoff equation with excellent correlation coefficients (r² > 0.999) [10]. At 25°C, caffeine exhibits a solubility of 2.17 g/100 mL in water, increasing dramatically to 18.0 g/100 mL at 80°C and reaching 67.0 g/100 mL at 100°C [11] [13].

Binary solvent systems show enhanced solubility compared to pure solvents. In dimethyl sulfoxide-water mixtures, caffeine solubility reaches a maximum at equimolar proportions (65% increase compared to pure dimethyl sulfoxide), while dimethylformamide-water mixtures show a 90% increase in solubility at the same composition [14].

Acid-Base Behavior and pKa Values

Caffeine exhibits weak basic properties as a methylxanthine alkaloid, requiring strong acids for effective protonation [15] [16] [17]. The acid-base behavior of caffeine has been investigated through various experimental and theoretical approaches.

Table 4: Acid-Base Behavior and pKa Values of Caffeine

| Property | Value | Notes |

|---|---|---|

| pKa (conjugate acid) | 0.6 ± 0.2 | Weakly basic compound |

| Nature | Weak base | Methylxanthine alkaloid |

| Protonation site | N8 (imine nitrogen) | Most stable protonated form |

| Basic character | Requires strong acid for protonation | pKa varies in literature (0.6-3.3) |

The pKa value of caffeine's conjugate acid has been reported with some variation in the literature, ranging from 0.6 to 3.3 [15] [16] [18] [17]. The most commonly cited value is approximately 0.6, indicating that caffeine is weakly basic and requires strong acidic conditions for significant protonation [15]. Ion mobility spectrometry studies coupled with theoretical calculations have identified that the most stable protonated isomer is formed when the proton is attached to the N8 imine nitrogen atom [19].

Theoretical and experimental studies reveal that different sites of caffeine compete for protonation, with their relative intensities depending on sample concentration and the nature of reactant ions [19]. The N8-protonated isomer exhibits the largest dipole moment, bigger volume, and more localized charge on the added proton [19]. Under physiological conditions (pH 6-7), caffeine remains predominantly in its neutral, non-ionized form, which favors absorption through biological membranes [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of caffeine provides definitive structural identification and purity assessment through multiple analytical techniques [20] [21] [22] [23] [24].

Table 5: Spectroscopic Characterization Data for Caffeine

| Technique | Assignment/Band | Chemical Shift/Frequency/Wavelength | Multiplicity/Intensity |

|---|---|---|---|

| ¹H NMR (CDCl₃) | H8 (aromatic) | 7.53 ppm (s) | Singlet |

| ¹H NMR (CDCl₃) | H12 (N-CH₃) | 3.99 ppm (s) | Singlet |

| ¹H NMR (CDCl₃) | H11 (N-CH₃) | 3.57 ppm (s) | Singlet |

| ¹H NMR (CDCl₃) | H10 (N-CH₃) | 3.40 ppm (s) | Singlet |

| IR Spectroscopy | C=O stretch | 1660 cm⁻¹ | Strong |

| IR Spectroscopy | C=N stretch | 1550-1600 cm⁻¹ | Medium |

| IR Spectroscopy | C-H stretch | 2800-3000 cm⁻¹ | Medium |

| UV-Vis Spectroscopy | λmax | 273-275 nm | Strong absorption |

| UV-Vis Spectroscopy | Calibration wavelength | 272 nm | Analytical wavelength |

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of caffeine in deuterated chloroform reveals four characteristic signals corresponding to the molecular structure [20] [21] [22]. The aromatic proton H8 appears as a singlet at 7.53 ppm, while the three methyl groups attached to nitrogen atoms produce distinct signals at 3.99 ppm (H12), 3.57 ppm (H11), and 3.40 ppm (H10) [20] [21]. These chemical shifts are consistent across different measurement conditions and serve as definitive identification markers for caffeine.

Nuclear magnetic resonance studies of caffeine in complex matrices, such as coffee extracts, reveal interactions with other compounds that cause chemical shift changes [22] [25]. The presence of chlorogenic acids and other polyphenolic compounds in coffee extracts results in complexation shifts, with caffeine proton signals showing upfield or downfield movement depending on the concentration and nature of neighboring molecules [22].

Infrared Spectroscopy

Infrared spectroscopy of caffeine exhibits distinct absorption bands corresponding to functional groups within the molecule [23] [26]. The strong peak near 1660 cm⁻¹ indicates the presence of carbonyl groups (C=O), while peaks in the region of 1550-1600 cm⁻¹ are characteristic of carbon-nitrogen double bonds (C=N) [23]. Additional bands at 2800-3000 cm⁻¹ correspond to C-H stretching vibrations [23]. These absorption patterns provide valuable fingerprint information for identifying caffeine and determining its molecular structure in various matrices [26].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a primary analytical tool for caffeine quantification [24] [27] [28]. Caffeine exhibits strong absorption in the ultraviolet region with maximum absorption (λmax) occurring at 273-275 nm [24] [29] [28]. This wavelength region provides excellent sensitivity and selectivity for caffeine analysis, making it the standard detection wavelength for high-performance liquid chromatography and spectrophotometric methods [24] [27] [29].

The molar absorptivity of caffeine at 272 nm enables detection limits in the microgram per milliliter range, suitable for pharmaceutical, food, and beverage analysis [24] [27] [28]. Calibration curves constructed using caffeine standard solutions demonstrate excellent linearity following the Lambert-Beer law across concentration ranges from 0.1 to 40 μg/mL [27] [30] [28].

Chromatographic Retention Behavior

Chromatographic separation of caffeine demonstrates predictable retention behavior across various stationary phases and mobile phase compositions [31] [32] [27] [30] [29].

Table 6: Chromatographic Retention Behavior of Caffeine

| Method | Mobile Phase/Conditions | Retention Time | Detection | Applications |

|---|---|---|---|---|

| HPLC (C18) | Water:Methanol (50:50) | 12.0 min | UV 272 nm | Quantitative analysis |

| HPLC (C8) | Water-THF-Acetonitrile (90:10) | 6.7 min | UV 273 nm | Food/beverage analysis |

| HPLC (Hydrophilic) | Acetonitrile:Water gradient | Variable (3-15 min) | UV 205-280 nm | Metabolite separation |

| GC-MS | Direct injection | Variable | MS detection | Environmental analysis |

| TLC | Various solvent systems | Rf varies with system | UV visualization | Qualitative screening |

High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography using C18 or C8 stationary phases provides excellent separation and quantification of caffeine [27] [30] [29] [33]. On C18 columns with water:methanol (50:50) mobile phase, caffeine typically elutes at approximately 12.0 minutes with excellent peak shape and resolution [27] [30]. C8 columns with optimized mobile phase compositions (water-tetrahydrofuran-acetonitrile) can achieve faster separations with retention times of 6.7 minutes while maintaining analytical performance [29] [33].

Hydrophilic interaction liquid chromatography using amide or phosphodiester stationary phases demonstrates unique retention mechanisms for caffeine and its metabolites [31] [32]. The retention behavior varies significantly with mobile phase composition, particularly the acetonitrile:water ratio, allowing for selective separation of caffeine from structurally related compounds [31] [32]. Under hydrophilic interaction chromatography conditions, caffeine can exhibit retention times ranging from 3 to 15 minutes depending on gradient conditions and column selection [32] [34].

Method Validation and Performance

Validated high-performance liquid chromatography methods for caffeine demonstrate excellent analytical performance with correlation coefficients greater than 0.999 for calibration curves spanning 0.2-100 mg/L concentration ranges [27] [29]. Recovery rates consistently fall within 98.78-101.28%, indicating high accuracy, while relative standard deviation values below 1% demonstrate excellent precision [27] [30]. Detection limits typically range from 0.07-0.2 mg/L, enabling quantification of caffeine in complex matrices including food products, beverages, and pharmaceutical preparations [27] [30] [29].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry analysis of caffeine requires careful optimization due to thermal stability considerations [6] [34]. Direct injection methods can be employed with appropriate temperature programming to prevent decomposition while achieving sensitive detection through mass spectrometry [6] [34]. This approach proves particularly valuable for environmental analysis and forensic applications where matrix complexity demands high selectivity [6].

Thin Layer Chromatography

Primary Biosynthetic Route

The major caffeine biosynthetic pathway follows a well-characterized sequence: xanthosine → 7-methylxanthosine → 7-methylxanthine → theobromine → caffeine [3] [4] [5]. This pathway involves three critical N-methylation steps catalyzed by distinct N-methyltransferases, coupled with one ribose removal reaction mediated by N-methylnucleosidase enzymes [6]. The purine ring structure of caffeine derives primarily from purine nucleotides, with S-adenosyl-L-methionine (SAM) serving as the universal methyl donor throughout the methylation cascade [7] [8].

Research has demonstrated that this core pathway operates consistently across major caffeine-producing species, including Coffea arabica, Coffea canephora, and Camellia sinensis [1] [4]. However, convergent evolution has resulted in the independent development of alternative enzymatic machinery across different plant lineages, with coffee and tea species utilizing distinct but functionally equivalent enzyme families to achieve caffeine biosynthesis [9] [2].

Alternative Pathways and Enzymatic Diversity

Recent genomic and biochemical analyses have revealed remarkable diversity in caffeine biosynthetic approaches across plant species [9] [2]. While the canonical pathway dominates in coffee and tea plants, other caffeine-producing species employ alternative routes involving different intermediate compounds and enzymatic strategies. For instance, in Theobroma cacao, Paullinia cupana, and Citrus species, variations in pathway intermediates suggest distinct evolutionary solutions to caffeine production [9].

The flexibility of caffeine biosynthesis is further exemplified by the identification of at least three distinct pathways catalyzed by enzymes derived from two primary methyltransferase lineages [9]. These pathways demonstrate comparable substrate affinities with Km values typically ranging from 10-1,000 μM, similar to other SABATH family methyltransferases [9]. The convergent nature of these pathways indicates that caffeine biosynthesis represents a highly advantageous evolutionary adaptation that has emerged independently multiple times across flowering plant history.

Xanthosine Synthesis and Supply Pathways

Xanthosine serves as the critical starting substrate for caffeine biosynthesis and can be synthesized through four main pathways [6]. The de novo route represents the most significant synthesis pathway, beginning with 5-phosphoribose-1-pyrophosphate (PRPP) and proceeding through inosine 5'-monophosphate (IMP) to ultimately generate xanthosine via IMP dehydrogenase and 5'-nucleotidase activities [6].

Alternative xanthosine supply routes include the adenosine monophosphate (AMP) pathway, which converts AMP → IMP → XMP → xanthosine through AMP deaminase, IMP dehydrogenase, and 5'-nucleotidase activities [6]. The S-adenosylmethionine (SAM) cycle route provides another avenue, proceeding from S-adenosylhomocysteine through adenosine intermediates to xanthosine [6]. Additionally, the guanosine monophosphate (GMP) route enables xanthosine synthesis via guanosine deaminase activity [6].

Enzymatic Methylation Mechanisms in Coffea spp.

Structural Characteristics of N-Methyltransferases

Coffee species employ three distinct N-methyltransferases to catalyze the sequential methylation steps of caffeine biosynthesis [10] [8] [11]. Structural analyses of xanthosine methyltransferase (XMT) and 1,7-dimethylxanthine methyltransferase (DXMT) from Coffea canephora have revealed critical amino acid residues responsible for substrate specificity [10] [11]. Serine-316 in XMT appears central to xanthosine recognition, while the glutamine-161 to histidine-160 change between XMT and DXMT likely confers distinct catalytic properties [10] [11].

The phenylalanine-266 to isoleucine-266 substitution in DXMT proves crucial for discriminating between monomethyl and dimethyl transferase activities [10] [11]. These structural insights demonstrate how subtle amino acid variations enable precise substrate recognition and catalytic specificity across the caffeine biosynthetic enzyme family. The enzymes exhibit remarkable sequence homology (>80% identity) despite their distinct substrate preferences [4] [8].

Kinetic Properties and Enzymatic Activities

Coffee N-methyltransferases display characteristic kinetic parameters that reflect their specialized roles in caffeine biosynthesis [8] [12]. Xanthosine methyltransferase (CaXMT1) catalyzes the formation of 7-methylxanthosine from xanthosine with a Km value of 78 μM [8] [12]. The enzyme demonstrates strict specificity for xanthosine, with xanthosine 5'-monophosphate (XMP) proving unsuitable as a substrate [13].

7-Methylxanthine methyltransferase (CaMXMT2) facilitates theobromine formation from 7-methylxanthine with a Km value of 251 μM [8] [12]. This enzyme exhibits optimal activity between pH 7-9 and shows strict substrate specificity regarding the N-3 position of the purine ring [14]. The final methylation step involves 1,7-dimethylxanthine methyltransferase (CaDXMT1), which converts theobromine to caffeine with a Km value of 1,222 μM [8] [12].

Molecular Mechanisms and Catalytic Processes

Quantum mechanical/molecular mechanical (QM/MM) simulations have provided detailed insights into the catalytic mechanism of xanthosine methyltransferase [15] [16]. These studies reveal that the substrate for the first methylation step is likely the monoanionic form of xanthosine (with N3 deprotonated) rather than the neutral form [15] [16]. The methyl transfer to monoanionic xanthosine proceeds with a reasonable free energy barrier of approximately 17 kcal/mol [15] [16].

The catalytic mechanism involves the formation of enzyme-substrate complexes where SAM provides the methyl group for transfer to specific nitrogen positions on the purine ring [15]. Structural and dynamic analyses from X-ray crystallography and molecular dynamics simulations support the monoanionic xanthosine scenario, with important implications for understanding caffeine biosynthesis regulation [15] [16].

Ecological Roles as a Natural Pesticide

Direct Antimicrobial and Insecticidal Activities

Caffeine functions as a potent natural pesticide that directly targets various plant pathogens and herbivorous insects [17] [18] [19]. Research has demonstrated that caffeine exhibits significant antibacterial properties against multiple plant pathogenic bacteria, including Ralstonia solanacearum, Clavibacter michiganensis subsp. sepedonicus, Dickeya solani, Pectobacterium atrosepticum, Pectobacterium carotovorum subsp. carotovorum, Pseudomonas syringae pv. tomato, and Xanthomonas campestris subsp. campestris [18] [19].

The antimicrobial efficacy varies among target organisms, with minimum inhibitory concentration (MIC) values ranging from 5-20 mM and minimum bactericidal concentration (MBC) values spanning 43-100 mM [18] [19]. Pseudomonas syringae pv. tomato demonstrates the highest sensitivity with the lowest MIC value of 5 mM, while Ralstonia solanacearum shows the highest MIC of 20 mM [18] [19]. Caffeine treatment increases bacterial generation times and induces morphological changes in affected cells [19].

Against insect pests, caffeine proves effective across multiple species, including mosquito larvae, tobacco hornworms, milkweed bugs, and mealworms [20] [21] [22]. The compound disrupts insect behavior and growth, causing uncoordinated movement, appetite suppression, and in severe cases, mortality [20] [21] [22]. Caffeine-treated mosquito larvae become so poorly coordinated that they cannot swim effectively and ultimately drown [20].

Indirect Defense Mechanisms and Plant Priming

Beyond direct toxicity, caffeine activates sophisticated indirect defense mechanisms through plant priming effects [23] [24] [25]. Transgenic tobacco plants producing endogenous caffeine at concentrations of 0.4-5 μg/g tissue (significantly lower than natural caffeine-producing plants) exhibit enhanced resistance against diverse biotic stresses [23] [24] [25]. These plants constitutively express defense-related genes, including pathogenesis-related (PR)-1a and proteinase inhibitor II, under non-stressed conditions [24] [26].

The priming effect extends to elevated production of salicylic acid, a critical signaling molecule for plant defense responses [23] [25]. This endogenous defense activation suggests that caffeine functions as a molecular signal triggering broad-spectrum resistance mechanisms [23] [25]. The phenomenon resembles mammalian vaccination, where plants become primed to respond rapidly to various biotic threats [23] [25].

Fostering Beneficial Microorganisms

Caffeine demonstrates remarkable selectivity in its effects on different microorganisms, preferentially suppressing pathogenic species while fostering beneficial mycoparasitic fungi [27] [28]. Studies reveal that caffeine affects the growth and development of pathogenic fungi more severely than Trichoderma species, which are natural enemies of plant pathogens [27] [28]. This differential impact results in enhanced mycoparasitism, with caffeine increasing mycoparasitic activity up to 1.7-fold [27] [28].

The selective pressure created by caffeine secretion into the rhizosphere modifies microbial community structure around caffeine-producing plants [27] [28]. Coffee plant rhizospheres become enriched with Trichoderma species, which attack and destroy phytopathogenic fungi through coiling and hyphal destruction [27] [28]. This represents a sophisticated ecological strategy where plants foster "enemy's enemy" relationships to enhance pathogen control [27] [28].

Distribution in Botanical Sources (Coffee, Tea, Cacao)

Coffee Species and Caffeine Content Variation

Coffee represents the most globally significant source of dietary caffeine, with two primary species dominating commercial production [29] [30] [31]. Coffea arabica contains 1.2-1.5% caffeine by dry weight in the seeds, while Coffea canephora (robusta) contains significantly higher concentrations of 2.2-2.7% [30] [31]. This nearly two-fold difference in caffeine content contributes to the distinct flavor profiles and stimulant effects of arabica versus robusta coffee beverages [31].

The coffee genus encompasses approximately 25 species beyond these commercial varieties [30]. Coffea liberica produces larger seeds than arabica or robusta and is cultivated in specific African regions [30]. Coffea stenophylla reportedly exhibits superior taste qualities compared to arabica but requires extended maturation periods, limiting commercial viability [30]. These species variations demonstrate the evolutionary diversity within the coffee genus while maintaining caffeine production as a conserved trait.

Caffeine distribution within coffee plants varies significantly across developmental stages and tissue types [32]. Young coffee seedlings exhibit particularly high caffeine concentrations when developing foliage, providing enhanced protection during vulnerable growth phases [33] [34]. The surrounding soil of coffee seedlings also contains elevated caffeine levels, which inhibits seed germination of nearby coffee seedlings, reducing competition for resources [33] [34].

Tea (Camellia sinensis) Caffeine Characteristics

Tea leaves contain 3.0-4.0% caffeine by dry weight, representing the highest natural caffeine concentrations among major botanical sources [30] [31]. This elevated content reflects the evolutionary adaptation of Camellia sinensis to mountainous environments where herbivore pressure and pathogen challenges necessitate robust chemical defenses [30]. All true teas (white, green, oolong, and black) derive from the same species, with processing methods rather than genetic differences determining final caffeine levels in beverages [35].

Caffeine storage in tea leaves occurs through two distinct mechanisms [33] [34]. Primary storage involves complexation with polyphenols within cell vacuoles, where caffeine release into insect mouthparts discourages herbivory [33] [34]. Secondary storage occurs around vascular bundles, where caffeine likely inhibits pathogenic fungi from colonizing and entering the plant's transport system [33] [34]. This dual storage strategy maximizes defensive effectiveness while maintaining plant physiological functions.

The broad substrate specificity of tea caffeine synthase (TCS1) enables the enzyme to process multiple methylxanthine substrates [36] [37]. TCS1 demonstrates optimal activity at pH 8.5 and exhibits high activity toward paraxanthine, 7-methylxanthine, and theobromine while showing lower activity with 3-methylxanthine and 1-methylxanthine [36] [37]. The enzyme displays Km values of 24 μM for paraxanthine, 186 μM for theobromine, and 344 μM for 7-methylxanthine [36].

Cacao and Other Minor Sources

Theobroma cacao seeds contain 0.2-0.3% caffeine by dry weight, representing the lowest concentrations among major caffeine-producing crops [30] [31]. Despite this relatively modest caffeine content, cacao contributes significantly to global caffeine consumption through chocolate products and cocoa beverages [30]. The low caffeine levels in cacao are compensated by high concentrations of theobromine, another methylxanthine alkaloid with similar but distinct physiological effects [29].

Additional botanical sources contribute to the global caffeine supply through traditional and regional beverages [38] [30] [31]. Paullinia cupana (guarana) produces seeds with exceptionally high caffeine concentrations exceeding 3.6-4.0%, making it the richest natural caffeine source [30] [31] [39]. These seeds serve as the foundation for energy drinks and traditional Amazonian stimulant preparations [38] [30].

Ilex paraguariensis (yerba mate) leaves contain 0.7-1.7% caffeine and provide the basis for the popular South American mate beverage [30] [31] [39]. Cola acuminata (kola nuts) contributes 1.5-2.0% caffeine and historically served as a natural caffeine source for cola beverages [30] [31]. Paullinia yoco bark contains approximately 2.7% caffeine and functions as a traditional Amazonian stimulant [30] [39].

The geographic distribution of caffeine-producing plants spans multiple continents, reflecting independent evolutionary origins [38] [40]. Coffee originated in North and East Africa, tea evolved in Asia, cacao developed in South America, and various holly species (Ilex) arose in both North and South America [38] [30]. This global distribution demonstrates the universal selective advantage provided by caffeine production across diverse environments and ecological niches [38] [40].

Nectar and Pollinator Interactions

Caffeine occurs naturally in the nectar of numerous flowering plants, with researchers estimating that approximately 55% of flowering species may produce caffeine-containing nectar [22]. This widespread occurrence suggests an additional ecological role beyond herbivore deterrence and pathogen resistance [22]. Studies demonstrate that bees preferentially return to caffeinated nectar sources more frequently than caffeine-free alternatives [22].

The caffeine content in nectar appears to enhance pollinator memory and may function as a reward mechanism encouraging repeat visits [22]. This creates a mutualistic relationship where plants benefit from increased pollination reliability while pollinators receive enhanced cognitive function during foraging activities [22]. The caffeine concentrations in nectar typically remain below levels that would prove harmful to pollinators while still providing measurable behavioral effects [22].

Purity

Physical Description

Dry Powder

Odorless solid; Slightly soluble in water (1 g/ 46 mL); [Merck Index] White solid; Slightly soluble in water; [MSDSonline]

Solid

ODOURLESS WHITE CRYSTALS OR CRYSTALLINE POWDER.

Color/Form

Hexagonal prisms

White, fleecy masses or long, flexible, silky crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

178 °C (sublimes)

Heavy Atom Count

Taste

Density

1.23 at 18 °C/4 °C

1.23 g/cm³

LogP

-0.07 (LogP)

-0.07

log Kow = -0.07

Odor

Odor Threshold

Decomposition

Appearance

Melting Point

235-237

236.2 °C

238 °C

235 °C

Storage

UNII

GHS Hazard Statements

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Caffeine is used orally as a mild CNS stimulant to aid in staying awake and to restore mental alertness in fatigued patients.

Apnea of prematurity. Caffeine citrate is used iv or orally in the short-term (10-12 days) treatment of apnea of prematurity in neonates who are between 28 and less than 33 weeks of gestational age. Caffeine is designated an orphan drug by the US Food and Drug Administration (FDA) for use in apnea in premature neonates.

Caffeine is used in combination with ergotamine tartrate to abort vascular headaches such as migraine and cluster headaches (histamine cephalalgia).

For more Therapeutic Uses (Complete) data for CAFFEINE (11 total), please visit the HSDB record page.

Pharmacology

Caffeine is a methylxanthine alkaloid found in the seeds, nuts, or leaves of a number of plants native to South America and East Asia that is structurally related to adenosine and acts primarily as an adenosine receptor antagonist with psychotropic and anti-inflammatory activities. Upon ingestion, caffeine binds to adenosine receptors in the central nervous system (CNS), which inhibits adenosine binding. This inhibits the adenosine-mediated downregulation of CNS activity; thus, stimulating the activity of the medullary, vagal, vasomotor, and respiratory centers in the brain. This agent also promotes neurotransmitter release that further stimulates the CNS. The anti-inflammatory effects of caffeine are due the nonselective competitive inhibition of phosphodiesterases (PDEs). Inhibition of PDEs raises the intracellular concentration of cyclic AMP (cAMP), activates protein kinase A, and inhibits leukotriene synthesis, which leads to reduced inflammation and innate immunity.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BC - Xanthine derivatives

N06BC01 - Caffeine

Mechanism of Action

Caffeine competitively inhibits phosphodiesterase, the enzyme that degrades cyclic 3',5'-adenosine monophosphate (AMP). Increased levels of intracellular cyclic AMP mediate most of caffeine's pharmacologic actions.

Caffeine stimulates all levels of the CNS... Caffeine's cortical effects are milder and of shorter duration than those of amphetamines. In slightly larger doses, caffeine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate.

Caffeine constricts cerebral vasculature. In contrast, the drug directly dilates peripheral blood vessels...

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:5153 5138 5139 5140 5141 5142 5143 5144 8654] [KO:K13755 K18283 K19021 K13296 K13293 K13762]

Vapor Pressure

9.0X10-7 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Other CAS

95789-13-2

Absorption Distribution and Excretion

The major metabolites of caffeine can be found excreted in the urine. About 0.5% to 2% of a caffeine dose is found excreted in urine, as it because it is heavily absorbed in the renal tubules.

Caffeine has the ability to rapidly cross the blood-brain barrier. It is water and fat soluble and distributes throughout the body. Caffeine concentrations in the cerebrospinal fluid of preterm newborns are similar to the concentrations found in the plasma. The mean volume of distribution of caffeine in infants is 0.8-0.9 L/kg and 0.6 L/kg in the adult population.

The clearance of caffeine varies, but on average, is about 0.078 L/kg/h (1.3 mL/min/kg).

World-wide, many fetuses and infants are exposed to methylxanthines via maternal consumption of coffee and other beverages containing these substances. Methylxanthines (caffeine, theophylline and aminophylline) are also commonly used as a medication for apnea of prematurity. ... Methylxanthines readily passes the placenta barrier and enters all tissues and thus may affect the fetus/newborn at any time during pregnancy or postnatal life, given that the effector systems are mature. ...

Caffeine and citrated caffeine are well absorbed following oral administration. Absorption of caffeine following oral administration may be more rapid than that following IM injection of caffeine and sodium benzoate. Absorption following rectal administration of caffeine in suppositories may be slow and erratic. ... Following oral administration of 100 mg of caffeine (as coffee), peak plasma concentrations of about 1.5-1.8 ug/mL are reached after 50-75 minutes.

After oral administration of 10 mg caffeine base/kg to preterm neonates, the peak plasma concentration for caffeine ranged from 6-10 mg/L and the mean time to reach peak concentration /Tmax/ ranged from 30 minutes to 2 hours. The /Tmax/ was not affected by formula feeding.

Caffeine is rapidly distributed into body tissues, readily crossing the placenta and blood-brain barrier. Caffeine concentration in the CSF fluid of preterm neonates approximates the plasma concentration. The mean volume of distribution of caffeine in infants (0.8-0.9 L/kg) is slightly higher than that in adults (0.6 L/kg). ... Caffeine has been shown to distribute into milk in a milk-to-serum concentration ratio of 0.5-0.76.

For more Absorption, Distribution and Excretion (Complete) data for CAFFEINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Caffeine is metabolized by the cytochrome P-450 (CYP) enzyme system, principally by isoenzyme 1A2. Therefore, caffeine has the potential to interact with drugs that are metabolized by CYP1A2 or with drugs that induce or inhibit this isoenzyme.

In adults, the drug is rapidly metabolized in the liver to 1-methyluric acid, 1-methylxanthine, and 7-methylxanthine.

Interconversion between caffeine and theophylline has been reported in preterm neonates...

In-vivo and in-vitro experiments showed a progressive increase in the activity of the hepatic microsomal enzymes that metabolize caffeine during neonatal development. In beagle puppies, change in caffeine clearance was determined by the rate of maturation of caffeine-7-demethylase. Caffeine is eliminated in animals by biotransformation in the liver to dimethylxanthines, dimethyl- and monomethyluric acids and uracil derivatives; important quantitative differences have been demonstrated in the formation and elimination of metabolites in rats, mice and Chinese hamsters. These differences are even more important in monkeys, where caffeine is almost completely metabolized to theophylline. ... Some species-dependent metabolites have been identified. Trimethylallantoin was first reported in rats. A ... derivative of paraxanthine was found in mice and identified as the 3-beta-D-glucuronide of paraxanthine. Methylated ureas and sulfur-containing derivatives found in urine in trace amounts are produced by the intestinal flora. In contrast, the acetylated uracil derivative, 5-acetylamino-6-formylamino-3-methyluracil, one of the most important caffeine metabolites in humans, has not been identified in rodents or other animal species. Other uracil derivatives produced from caffeine, theobromine and paraxanthine in rats were found in human urine. In rats, the hepatic demethylation of caffeine shows an age-related decline, resulting in a greatly increased elimination half-time in older adult rats.

Caffeine metabolism is qualitatively relatively similar in animals and humans ... . The main metabolic pathways are: demethylation and hydroxylation of the 8-position leading to the formation of the respective uracil and uric acid derivatives. There are, however, some quantitative differences in the metabolic profile. Humans are characterized by the importance of 3-methyl demethylation leading to the formation of paraxanthine and especially metabolites thereof through subsequent metabolic steps. The main urinary metabolites in humans are 1-methyluric acid, 1-methylxanthine, 5-acetylamino-6-formylamino-3- methyluracil (not found in rats and mice), 1,7-dimethyluric acid and paraxanthin. In rats and mice, the metabolism of caffeine is predominantly via theobromine and theophylline. The main urinary metabolites are 1,3-dimethyluracil, paraxanthine, trimethyluric acid, theophylline, and theobromine. Caffeine metabolism decreases during pregnancy, resulting in higher serum concentrations.

Caffeine has known human metabolites that include paraxanthine, Theobromine, 1,3,7-Trimethyluric acid, and theophylline.

Hepatic cytochrome P450 1A2 (CYP 1A2) is involved in caffeine biotransformation. About 80% of a dose of caffeine is metabolized to paraxanthine (1,7-dimethylxanthine), 10% to theobromine (3,7-dimethylxanthine), and 4% to theophylline (1,3-dimethylxanthine). Route of Elimination: In young infants, the elimination of caffeine is much slower than that in adults due to immature hepatic and/or renal function. Half Life: 3 to 7 hours in adults, 65 to 130 hours in neonates

Associated Chemicals

Caffeine sodium benzoate; 8000-95-1

Ascophen; 8003-03-0

Caffeine, citrated; (69-22-7)

Wikipedia

Hydrocodone

Drug Warnings

Prior to initiation of caffeine citrate therapy, baseline serum concentrations of caffeine should be measured in neonates previously treated with theophylline, since preterm neonates metabolize theophylline to caffeine. Similarly, baseline serum concentrations of caffeine should be measured in infants born to mothers who consumed caffeine prior to delivery since caffeine readily crosses the placenta. Serious toxicity has been reported when serum caffeine concentrations exceed 50 ug/mL. /Caffeine citrate/

In clinical trials reported in the literature, cases of hypoglycemia and hyperglycemia have been reported in patients receiving caffeine; therefore, blood glucose concentration may need to be monitored periodically in neonates receiving caffeine citrate. /Caffeine citrate/

During the placebo-controlled trial of caffeine citrate establishing efficacy in the US for apnea of prematurity, 6 cases of necrotizing enterocolitis developed among the 85 neonates studied, 3 cases of which were fatal. Five of the 6 neonates had been randomized to treatment with or had been exposed to caffeine citrate. Reports in the literature have raised the possibility of an association betwen the use of methylxanthines and the development of necrotizing enterocolitis, although a causal relationship between methylxanthine use and the development of necrotizing enterocolitis have not been established. Therefore, as with all premature neonates, patients being treated with caffeine citrate should be monitored carefully for the development of necrotizing enterocolitis. /Caffeine citrate/

For more Drug Warnings (Complete) data for CAFFEINE (25 total), please visit the HSDB record page.

Biological Half Life

Elimination 1/2 life in adults = 2.5-4.5 hours; [Reference #1]

Caffeine has a plasma half-life (t1/2) of 3 to 5 hours in adults. In one study, when administered to pregnant women prior to delivery, caffeine had a prolonged mean half-life of 80 hours in neonates after delivery.

Mean half-life /T 1/2/ and fraction excreted unchanged in urine of caffeine in infants have been shown to be inversely related to gestational/postconceptual age. In neonates, the /T 1/2/ is approximately 3-4 days...

The half-time for caffeine is 0.7-1.0 hr in rats and mice, 1-1.6 hr in rabbits, 3-5 hr in monkeys, 4-4.3 hr in dogs and 11-12 hr in baboons.

/The authors/ studied 17 preterm infants receiving caffeine, and measured their plasma levels of caffeine and the theophylline metabolite by high-pressure liquid chromatography. The half-life was calculated by computer analysis using the least-square method. The mean gestational age of our patients was 29.7 +/- 1.9 weeks (mean +/- SD) and they were studied at 20.7 +/- 6.6 days (mean +/- SD) postnatal age. The caffeine half-life was 52.03 +/- 23.87 hr (means +/- SD) and the theophylline half-life was 77.04 +/- 65.01 hr (mean +/- SD).

Use Classification

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Natural products -> Stimulants -> Nervous System -> Psychoanaleptics -> Psycostimulants, agents used for ADHD and nootropics -> Xanthine derivatives

Cosmetics -> Skin conditioning

Methods of Manufacturing

Caffeine occurs naturally in tea and coffee, but is prepared synthetically for commercial drug use.

Caffeine is isolated by solvent extraction from green coffee beans and tea leaves. The Zosel high-pressure extraction process is a more sophisticated procedure involving supercritical carbon dioxide, resulting in mild, selective, and toxicologically safe decaffeination.

Caffeine may be isolated from tea or coffee by boiling with water in the presence of lime or magnesium oxide, which serves to precipitate the tannins and some of the coloring matter. After filtration, the crude caffeine that separates in recrystallized from hot water after treatment with decolorizing charcoal. A source of the commercial supply is tea dust or sweepings. Increasing quantities of caffeine are now obtained as a byproduct in the manufacture of "decaffeinized coffee."

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-: ACTIVE

Caffeine is thermally stable, and only a small part of the quantity present in the raw bean is lost by sublimation during roasting. About 85% passes into the domestic brew and almost 100% into industrial extracts. The caffeine content of industrial extracts varies between 3.0 and 5.1% (dry basis) for spray-dried powders, which usually contain mainly Robustas, and between 2.5 and 3.7% for milder freeze-dried products, which contain more Arabicas.

Caffeine is present in amounts of about 100-150 mg/180 mL of brewed coffee; 60-80 mg/180 mL of instant coffee; 40-100 mg/180 mL of tea; and 17-55 mg/180 mL of cola beverage.

Analytic Laboratory Methods

Method: AOAC 925.17; Procedure: modified Bailey-Andrew method; Analyte: caffeine; Matrix: tea; Detection Limit: not provided.

Method: AOAC 960.25; Procedure: micro Bailey-Andrew method; Analyte: caffeine; Matrix: roasted coffee; Detection Limit: not provided.

Method: AOAC 967.11; Procedure: spectrophotometric method; Analyte: caffeine; Matrix: nonalcoholic beverages; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for CAFFEINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

High-performance liquid chromatography is currently the most frequently used procedure for determining caffeine and its metabolites and for separating caffeine from other xanthines and drugs in biological fluids; detection techniques range from fixed-wavelength ultraviolet and variable ultraviolet to electrochemical methods, and separation techniques range from normal and reverse-phase to ion pairing.

Caffeine is extracted from serum or urine ... its absorbance ... measured at 273 nm ... analyzed by GC ... using flame ionization detector

Caffeine was determined in small plasma samples by gas-liquid chromatography with thin-layer chromatographic sample clean-up.

Storage Conditions

Commercially available caffeine and sodium benzoate and caffeine citrate injection and oral solution should be stored at 15-30 °C. /Caffeine and sodium benzoate; Caffeine citrate/

Interactions

... Cocaine and caffeine's independent effects on cardiodynamics are documented but to our knowledge combined effects of both on complete cardiovascular hemodynamics remains to be examined. Eighteen dogs were instrumented to pass cardiac catheters into right and left heart. The experiments were performed after they recovered from the effects of anesthesia. In phase I (30 experiments on 8 dogs), the doses were established by dose-response curve. In phases II and III, another 10 dogs were subjected to 28 experiments. They were given i.v. cocaine followed by caffeine and vice versa to study their effects on hemodynamics and coronary flow reserve. Phase 1: The doses of cocaine (2 mg/kg) and caffeine (5 mg/kg) were established. Phase II: Cocaine increased heart rate, blood pressure and dP/dt but coronary flow reserve (CFR) decreased significantly. Caffeine administered after cocaine attenuated these effects (dP/dt decreased to 4910 + or -104 from 5066 + or - 110 mm Hg s; p

The effects of the widely consumed drugs caffeine and phenylpropanolamine are mediated through activation of the central and sympathetic nervous systems. Severe, life-threatening, and occasionally fatal hypertensive reactions have been reported after their combined use. This study examined the possible pharmacokinetic interaction of phenylpropanolamine and caffeine. Sixteen normal subjects received combinations of caffeine, phenylpropanolamine, and placebo. In subjects receiving 400 mg caffeine plus 75 mg phenylpropanolamine, the mean (+/- SEM) peak plasma caffeine concentration of 8.0 +/- 2.2 micrograms/mL was significantly greater than after 400 mg caffeine alone (2.1 +/- 0.3 micrograms/mL; t[24] = 2.4; p less than 0.01). Physical side effects were more frequent after the phenylpropanolamine-caffeine combination than after either drug alone or after placebo. Greater increases in both systolic and diastolic blood pressures occurred after the combination than after either drug alone. Because caffeine levels can be increased greatly when certain other drugs are coconsumed, these data indicate that phenylpropanolamine may enhance absorption or inhibit elimination of caffeine and may explain increased side effects reported after their combined use.

For more Interactions (Complete) data for CAFFEINE (21 total), please visit the HSDB record page.

Dates

Caffeine Gum Does Not Improve Marksmanship, Bound Duration, Susceptibility to Enemy Fire, or Cognitive Performance During Tactical Combat Movement Simulation

Jesse Aaron Stein, Timothy C Hepler, Justin A DeBlauw, Cassandra M Beattie, Chaddrick D Beshirs, Kendra M Holte, Brady K Kurtz, Katie M HeinrichPMID: 34529811 DOI:

Abstract

Military personnel supplement caffeine as a countermeasure during unavoidable sustained wakefulness. However, its utility in combat-relevant tasks is unknown. This study examined the effects of caffeinated gum on performance in a tactical combat movement simulation.Healthy men (n = 30) and women (n = 9) (age = 25.3 ± 6.8 years; mass 75.1 ± 13.1 kg) completed a marksmanship with a cognitive workload (CWL) assessment and a fire-andmove simulation (16 6-m bounds) in experimental conditions (placebo versus caffeinated gum, 4mg/kg). Susceptibility to enemy fire was modeled on bound duration during the fireand- move simulation.

Across both conditions, bound duration and susceptibility to enemy fire increased by 9.3% and 7.8%, respectively (p = .001). Cognitive performance decreased after the fire-and-move simulation across both conditions (p < .05). However, bound duration, susceptibility to enemy fire, marksmanship, and cognitive performance did not differ between the caffeine and placebo conditions.

These data do not support a benefit of using caffeinated gum to improve simulated tactical combat movements.

[Determination of Caffeine, Theobromine, and Theophylline in Chocolate Using LC-MS]

Tomoya Tanaka, Keisuke Kimura, Kimiko Kan, Tetsuya Shindo, Takeo SasamotoPMID: 34470940 DOI: 10.3358/shokueishi.62.119

Abstract

A simultaneous determination method for caffeine, theobromine, and theophylline in chocolate was developed. Three compounds were ultrasonically extracted twice (15 min at 50℃) in an acetonitrile-water (1 : 1, v/v). The extract was purified using Oasis HLB SPE cartridge, and the purified processed by LC-MS. The method exhibited recoveries of 97.4-100.2%, RSDs of repeatability of 1.0-2.8%, and RSDs of within-laboratory reproducibility of 2.0-7.9%. This method was simpler and more selective than existing methods, and was practical for caffeine, theobromine, and theophylline analysis in chocolate.BET 2: Caffeine as an analgesic adjunct in tension-type headache and migraine

Jack Whiting, Peter KilgourPMID: 34449436 DOI: 10.1136/emermed-2021-211807.3

Abstract

A short-cut review of the literature was carried out to examine the benefits of caffeine as an analgesic adjunct in tension-type and migraine-type headache. Six papers were identified as suitable for inclusion using the reported search strategy. The author, date and country of publication, patient group studied, study type, relevant outcomes, results and study weaknesses of the best papers are tabulated. It is concluded that caffeine provides effective analgesia as an adjunctive treatment in the management of secondary headache syndromes.H19/let-7 axis mediates caffeine exposure during pregnancy induced adrenal dysfunction and its multi-generation inheritance

Zheng He, Jinzhi Zhang, Guanghui Chen, Jiangang Cao, Yawen Chen, Can Ai, Hui WangPMID: 34465058 DOI: 10.1016/j.scitotenv.2021.148440

Abstract

Previously, we systemically confirmed that prenatal caffeine exposure (PCE) could cause intrauterine growth retardation (IUGR) and adrenal steroid synthesis dysfunction in offspring rats. However, the multi-generation inheritance of adrenal dysfunction and its epigenetic mechanism has not been reported. In this study, the PCE rat model was established, part of the pregnant rats were executed on gestational day 20, while the others were delivered normally and the fetal rats were reared into adulthood. The PCE female rats of filial generation 1 (F1) were mated with wild males to produce F2 offspring, and the same way to produce F3 offspring. All the adult female rats of three generations were sacrificed for the related detection. Results showed that PCE could decrease fetal weight, increase IUGR rate, and elevate serum corticosterone level. Meanwhile, the expression of fetal adrenal GR, DNMT3a/3b, miRNA let-7c increased while those of CTCF, H19, and StAR decreased, and the total methylation rate of the H19 promoter region was enhanced. We used SW-13 cells to clarify the molecular mechanism and found that cortisol-induced in vitro changes of these indexes were consistent with those in vivo. We confirmed that high level of cortisol through activating GR, on the one hand, promoted let-7 expression and inhibited StAR expression; on the other hand, caused high methylation and low expression of H19 by down-regulating CTCF and up-regulating DNMT3a/3b, then enhanced let-7 inhibitory effect on StAR by "molecular sponge" effect. Finally, in vivo experiments showed that the adrenal steroid synthesis function and H19/let-7 axis presented the glucocorticoid-dependent changes in the adult female F1, F2, and F3. In conclusion, PCE can cause female adrenal dysfunction with matrilineal multi-generation inheritance, which is related to the programming alteration of the H19/let-7 axis. This study provides a novel perspective to explain the multi-generation inheritance of fetal-originated disease in IUGR offspring.Coffee Consumption and the Progression of NAFLD: A Systematic Review

Rebecca Sewter, Susan Heaney, Amanda PattersonPMID: 34371891 DOI: 10.3390/nu13072381

Abstract

Non-alcoholic fatty liver disease (NAFLD) is the leading cause of chronic liver disease in developed countries. Coffee is one of the most consumed beverages in the world and has been shown to be beneficial in limiting progression in chronic liver disease in general. However, research surrounding the impact of coffee consumption on NAFLD progression is limited. This systematic review aimed to investigate the relationship between coffee consumption and the progression of liver disease, specifically for cases of NAFLD. MEDLINE, EMBASE, CINAHL, the Cochrane Library, and Scopus were searched for published studies that evaluated the effects of coffee consumption on the progression of NAFLD. The results are presented in a narrative synthesis with principal summary measures, including odds ratios,-values, and differences in mean coffee intake in relation to severity of NAFLD. Five studies met the inclusion criteria and were included in this review. There was no trial evidence among NAFLD patients, rather all studies were of a cross-sectional design. Using the Academy of Nutrition and Dietetics Quality Criteria Checklist, four studies received a positive rating, with the remaining study receiving a neutral rating. Overall, four out of the five studies reported a statistically significant relationship between coffee consumption and the severity of fibrosis. Methods around capturing and defining coffee consumption were heterogeneous and therefore an effective dose could not be elucidated. Results suggest that higher coffee consumption is inversely associated with the severity of hepatic fibrosis in individuals with NAFLD. However, further research is required to elucidate the optimum quantity and form/preparation of coffee required to exert this hepatoprotective role.

Arousal-Inducing Effect of

Duhyeon Kim, Jinsoo Kim, Seonghui Kim, Minseok Yoon, Minyoung Um, Dongmin Kim, Sangoh Kwon, Suengmok ChoPMID: 34445005 DOI: 10.3390/nu13082845

Abstract

Caffeine, a natural stimulant, is known to be effective for weight loss. On this basis, we screened the arousal-inducing effect of five dietary supplements with a weight loss effect (,

,

L.,

, and

M.), of which the

peel extract (GC) showed a significant arousal-inducing effect in the pentobarbital-induced sleep test in mice. This characteristic of GC was further evaluated by analysis of electroencephalogram and electromyogram in C57L/6N mice, and it was compared to that of the positive control, caffeine. Administration of GC (1500 mg/kg) significantly increased wakefulness and decreased non-rapid eye movement sleep, similar to that of caffeine (25 mg/kg), with GC and caffeine showing a significant increase in wakefulness at 2 and 6 h, respectively. Compared to that of caffeine, the shorter duration of efficacy of GC could be advantageous because of the lower possibility of sleep disturbance. Furthermore, the arousal-inducing effects of GC (1500 mg/kg) and caffeine (25 mg/kg) persisted throughout the chronic (3 weeks) administration study. This study, for the first time, revealed the arousal-inducing effect of GC. Our findings suggest that GC might be a promising natural stimulant with no side effects. In addition, it is preferential to take GC as a dietary supplement for weight loss during the daytime to avoid sleep disturbances owing to its arousal-inducing effect.

Caffeine Has Different Immunomodulatory Effect on the Cytokine Expression and NLRP3 Inflammasome Function in Various Human Macrophage Subpopulations

Elek Gergő Kovács, Ahmad Alatshan, Marietta Margit Budai, Zsolt Czimmerer, Eduárd Bíró, Szilvia BenkőPMID: 34371919 DOI: 10.3390/nu13072409

Abstract

Besides its well-known psychoactive effects, caffeine has a broad range of actions. It regulates several physiological mechanisms as well as modulates both native and adaptive immune responses by various ways. Although caffeine is assumed to be a negative regulator of inflammation, the effect on the secretion of pro- and anti-inflammatory cytokines is highly controversial. Macrophages are major mediators of inflammatory responses; however, the various subpopulations develop different effects ranging from the initiation to the resolution of inflammation. Here we report a comparative analysis of the effect of caffeine on two subpopulations of human monocyte-derived macrophages differentiated in the presence of macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF), resulting in M-MΦs and GM-MΦs, respectively. We showed that although TNF-α secretion was downregulated in both LPS-activated MΦ subtypes by caffeine, the secretion of IL-8, IL-6, and IL-1β as well as the expression of Nod-like receptors was enhanced in M-MΦs, while it did not change in GM-MΦs. We showed that caffeine (1) altered adenosine receptor expression, (2) changed Akt/AMPK/mTOR signaling pathways, and (3) inhibited STAT1/IL-10 signaling axis in M-MΦs. We hypothesized that these alterations play an important modulatory role in the upregulation of NLRP3 inflammasome-mediated IL-1β secretion in LPS-activated M-MΦs following caffeine treatment.Context-Dependent Effect of Dietary Phytochemicals on Honey Bees Exposed to a Pesticide, Thiamethoxam

Arathi H S, Elisa BernklauPMID: 34374762 DOI: 10.1093/jisesa/ieab053